(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Chiral purity Enantiomeric excess Stereochemical integrity

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-83-0) is a chiral spirocyclic diamine supplied as a dihydrochloride salt. It belongs to the 4,7-diazaspiro[2.5]octane class and is primarily employed as a conformationally restricted building block in medicinal chemistry.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 1199792-83-0
Cat. No. B6590793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
CAS1199792-83-0
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCC1CNCC2(N1)CC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyIVGBVHLSHNCEEE-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-83-0)


(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-83-0) is a chiral spirocyclic diamine supplied as a dihydrochloride salt. It belongs to the 4,7-diazaspiro[2.5]octane class and is primarily employed as a conformationally restricted building block in medicinal chemistry . The compound appears as a white hygroscopic powder with a molecular weight of 199.12 g/mol (free base ~223.68 g/mol) and a sharp melting point around 185–190 °C (with decomposition) [1]. Its (R)-configuration at the 5-position makes it a single-enantiomer intermediate for synthesizing enantiomerically pure pharmaceuticals, particularly antipsychotic agents .

Why Generic Substitution Fails for (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride


Substituting (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride with its (S)-enantiomer (CAS 1199792-86-3), the racemate, or unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5) introduces stereochemical and structural variables that can alter downstream biological activity . The (R)-configuration at the 5-position is essential for generating the correct three-dimensional arrangement in final drug candidates, as demonstrated by its use in antipsychotic drug synthesis reported in the European Journal of Medicinal Chemistry . The methyl group further modulates lipophilicity (cLogP ~0.97) and conformational rigidity compared to the des-methyl analog, impacting receptor binding and pharmacokinetic properties . Using an incorrect enantiomer or scaffold can lead to a complete loss of target engagement or altered pharmacological profiles.

Quantitative Differentiation Evidence for (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride


Enantiomeric Purity: (R)-Enantiomer vs. Racemate

The target compound is supplied as a single (R)-enantiomer with a standard purity of 95% . In contrast, the racemic mixture (CAS 1824451-45-7) by definition contains a 1:1 ratio of (R)- and (S)-enantiomers. The use of enantiopure material eliminates the 50% of undesired enantiomer present in the racemate, which can confound biological assay results and reduce synthetic efficiency by necessitating chiral separation steps .

Chiral purity Enantiomeric excess Stereochemical integrity

Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1199792-83-0) and (S)-enantiomer (CAS 1199792-86-3) are distinct chemical entities with different biological activities. The (R)-enantiomer is specifically employed in the synthesis of antipsychotic drug candidates reported in the European Journal of Medicinal Chemistry, while the (S)-enantiomer is investigated for distinct CNS applications [1]. Both are available at comparable purity levels (≥95% for (R) vs. ≥97% for (S)), but their stereochemical configuration dictates which final drug stereoisomer is produced . The (R)-configuration provides the specific spatial orientation required for target engagement in the intended antipsychotic chemotype .

Chiral switch Enantiomer comparison Stereospecific synthesis

Physicochemical Identity: Melting Point for Batch Verification

The (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exhibits a characteristic sharp melting point of 185–190 °C (with decomposition) . This distinguishes it from the unsubstituted 4,7-diazaspiro[2.5]octane scaffold (CAS 99214-52-5), which is a liquid at room temperature, and from the (S)-enantiomer for which no melting point is publicly specified [1]. The high melting point reflects the increased molecular weight and salt form, providing a straightforward quality control metric for incoming material verification.

Melting point Identity testing QC batch release

Application-Specific Utility: Antipsychotic Drug Synthesis Intermediate

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is explicitly cited as a building block for antipsychotic drug synthesis in the European Journal of Medicinal Chemistry and for diazaspirocycle-containing pharmaceuticals in Bioorganic & Medicinal Chemistry Letters . This application specificity is not reported for the unsubstituted 4,7-diazaspiro[2.5]octane (CAS 99214-52-5) or the 4-Boc-protected analog (CAS 674792-08-6), which serve as general-purpose scaffolds [1]. The (R)-5-methyl substitution pattern provides the requisite conformational restriction and lipophilicity for CNS target engagement .

Antipsychotic CNS drug discovery Spirocyclic building block

Optimal Application Scenarios for (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride


Enantioselective Synthesis of CNS Drug Candidates

Use as a chiral building block in the stereospecific construction of antipsychotic lead compounds, where the (R)-configuration at the 5-position is required for target receptor engagement. The 95%+ enantiomeric purity eliminates racemic byproducts and streamlines downstream chiral analysis .

Conformational Restriction in Receptor Binding Studies

The spirocyclic framework provides valuable conformational rigidity for probing receptor binding hypotheses. The compound's documented use in Bioorganic & Medicinal Chemistry Letters supports its application in SAR studies for diazaspirocycle-containing pharmaceuticals .

Incoming Material QC by Melting Point Verification

The sharp melting point of 185–190 °C enables rapid identity confirmation upon receipt. This is particularly valuable when sourcing from new suppliers or when the compound has been stored for extended periods, as any significant deviation indicates degradation or mislabeling .

Scaffold-Hopping in Piperazine Bioisostere Programs

As a methyl-substituted diazaspiro scaffold, this compound serves as a piperazine bioisostere, offering increased three-dimensionality and altered physicochemical properties (cLogP ~0.97) compared to flat piperazine rings, potentially improving selectivity and pharmacokinetic profiles .

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